

# Serabelisib intragastric pH modulation effects

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Drug Profile & Key Interaction

**Serabelisib** (also known as TAK-117 or MLN1117) is an oral, investigational inhibitor of the phosphoinositide 3-kinase alpha (PI3K $\alpha$ ) isoform, developed for the treatment of solid tumors [1] [2] [3].

A key clinical finding is that the bioavailability of **Serabelisib** is **highly dependent on gastric acidity**. The table below summarizes the critical data from a clinical study that investigated this effect [1].

| Parameter            | Intervention                                                 | Impact on Serabelisib Pharmacokinetics (vs. control)                    | Reported Adverse Events                      |
|----------------------|--------------------------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------|
| <b>pH Modulation</b> | Coadministration with Lansoprazole (a proton-pump inhibitor) | ↓ Bioavailability by <b>~98%</b> (Geometric Mean Ratio for AUC: 0.02)   | Incidence of all adverse events was reduced. |
| <b>Food Effect</b>   | Administration with a high-fat meal                          | ↑ Systemic exposure by <b>~50%</b> (Geometric Mean Ratio for AUC: 1.50) | Incidence of nausea was reduced.             |
| <b>Formulation</b>   | Tablet vs. Capsule (under fasting conditions)                | ↑ Exposure by <b>~53%</b> (Geometric Mean Ratio for AUC: 1.53)          | Information not specified in results.        |

This study concluded that careful management of concomitant medications that modulate intragastric pH is required for **Serabelisib** administration [1].

## Mechanism and Experimental Context

The dramatic reduction in **Serabelisib** absorption with lansoprazole is attributed to the drug's physicochemical properties. **Serabelisib** is a weak base, and its solubility is highly dependent on an acidic environment. Proton-pump inhibitors like lansoprazole work by irreversibly blocking the gastric H<sup>+</sup>/K<sup>+</sup> ATPase pump, thereby raising the intragastric pH. This reduced acidity decreases the solubility of pH-dependent drugs like **Serabelisib**, preventing it from dissolving properly for absorption [1] [4].

The following diagram illustrates the logical relationship between acid-reducing agents and **Serabelisib** exposure, based on the clinical findings.



[Click to download full resolution via product page](#)

## Guidance for Research & Development

Based on the clinical data, here are key considerations for researchers designing experiments or clinical trials with **Serabelisib**.

## Potential Troubleshooting & FAQs

- **Q: What should I do if a subject taking Serabelisib requires acid-reducing therapy?**
  - **A:** The data strongly suggests that concomitant use of PPIs should be avoided. If acid suppression is medically necessary, consider using antacids (which have a short duration of action) and administering them at a time staggered far apart from **Serabelisib**, though clinical data on this approach is not available.
- **Q: How should Serabelisib be administered in preclinical or clinical settings to ensure consistent exposure?**
  - **A:** To maximize and standardize absorption, **Serabelisib** should be administered in a fasted state, or potentially with food if nausea is a concern, as food increased exposure. The tablet formulation provided higher bioavailability than the capsule and should be the preferred formulation. Most importantly, subjects should avoid all medications that elevate gastric pH.

## Experimental Design Considerations

For in vivo studies, it is critical to:

- **Standardize Administration:** Use the tablet formulation and control for food intake (fasted or fed state consistently across groups).
- **Screen Coadministrations:** Avoid concomitant medications that modify gastric pH, including PPIs, H<sub>2</sub>-receptor antagonists (like famotidine), and even high doses of antacids.
- **Monitor Variability:** Be aware that intersubject variability in **Serabelisib** exposure was noted as high in clinical studies, and differences in individual gastric physiology could be a contributing factor [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Characterizing the Sources of Pharmacokinetic Variability for TAK-117... [pubmed.ncbi.nlm.nih.gov]
2. Serabelisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Serabelisib - an overview [sciencedirect.com]
4. Relative potency of proton-pump inhibitors—comparison of effects on... [link.springer.com]

To cite this document: Smolecule. [Serabelisib intragastric pH modulation effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-intragastric-ph-modulation-effects>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com